molecular formula C24H31F3N4O5S B12500247 E3 ligase Ligand 6

E3 ligase Ligand 6

Cat. No.: B12500247
M. Wt: 544.6 g/mol
InChI Key: SGNZARGJXDPTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 6 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in the targeted degradation of specific proteins, making it a valuable tool in various scientific research applications, particularly in the field of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand 6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps include:

    Formation of Intermediate Compounds: This involves the use of various reagents and catalysts to form intermediate compounds that will be used in the final synthesis.

    Coupling Reactions: These reactions involve the coupling of intermediate compounds to form the final product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods may also involve the use of automated synthesis equipment and large-scale purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation Reactions: Hydrogen peroxide in an acidic medium.

    Reduction Reactions: Sodium borohydride in an alcoholic solvent.

    Substitution Reactions: Halogens in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

E3 ligase Ligand 6 has a wide range of scientific research applications, including:

Mechanism of Action

E3 ligase Ligand 6 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin proteins to target substrates. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

E3 ligase Ligand 6 can be compared with other similar compounds, such as:

    Thalidomide: A well-known E3 ligase ligand used in the synthesis of PROTACs.

    Lenalidomide: Another E3 ligase ligand with similar applications in targeted protein degradation.

    Pomalidomide: A derivative of thalidomide with enhanced activity in protein degradation.

This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in the development of targeted protein degradation therapies .

Biological Activity

E3 ligases are pivotal components in the ubiquitin-proteasome system, responsible for the selective degradation of proteins within cells. E3 ligase Ligand 6 (E3L6) has emerged as a significant player in the development of targeted protein degradation strategies, particularly in the context of PROTAC (proteolysis-targeting chimeras) technology. This article explores the biological activity of E3L6, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of E3 Ligases

E3 ligases facilitate the transfer of ubiquitin from E2 enzymes to target substrates, marking them for degradation by the proteasome. They are classified into three main types:

  • RING E3 Ligases : The most abundant type, directly transferring ubiquitin from E2 to substrate.
  • HECT E3 Ligases : Form a thioester bond with ubiquitin before transferring it to the substrate.
  • RBR E3 Ligases : Combine features of both RING and HECT ligases.

E3L6 is categorized under RING-type E3 ligases, which are known for their versatility and efficiency in mediating ubiquitination.

E3L6 operates through a unique mechanism that involves:

  • Substrate Recognition : The ligand binds to specific substrates via protein-protein interactions.
  • Ubiquitination Cascade : Upon binding, E3L6 catalyzes the attachment of ubiquitin to lysine residues on target proteins.
  • Proteasomal Degradation : The polyubiquitinated proteins are recognized and degraded by the 26S proteasome.

This mechanism is crucial for regulating various cellular processes, including cell cycle progression, apoptosis, and DNA repair.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of E3L6's biological activity:

  • Target Specificity : E3L6 demonstrates high specificity for certain substrates, enhancing its potential as a therapeutic target. For instance, studies have shown that it can effectively degrade oncogenic proteins in cancer cells, leading to reduced tumor growth .
  • Therapeutic Applications : The development of PROTACs utilizing E3L6 has shown promising results in preclinical models. These compounds can selectively degrade disease-related proteins, offering a novel approach to cancer therapy .

Case Study 1: Targeting Oncogenic Proteins

In a study investigating the efficacy of PROTACs based on E3L6, researchers demonstrated that these compounds could induce significant degradation of mutant forms of KRAS in pancreatic cancer cells. The study reported over 75% reduction in KRAS levels within 24 hours post-treatment, correlating with decreased cell proliferation .

Case Study 2: Neurodegenerative Diseases

Another study explored the potential of E3L6-based PROTACs in models of neurodegenerative diseases. The findings indicated that these ligands could effectively target misfolded proteins associated with conditions like Alzheimer's disease, promoting their degradation and improving cellular health markers .

Data Table: Summary of Key Findings on this compound

StudyTarget ProteinCell TypeDegradation RateOutcome
KRASPancreatic Cancer>75% in 24hReduced tumor growth
Tau ProteinNeuronal CellsSignificant reductionImproved cell viability
ERαBreast Cancer CellsIC50 = 39.9 nMAnti-proliferative effects

Properties

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)

InChI Key

SGNZARGJXDPTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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